molecular formula C13H15ClN4O4S B2564014 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034539-91-6

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2564014
CAS No.: 2034539-91-6
M. Wt: 358.8
InChI Key: CGFPOOXCMZWMFM-UHFFFAOYSA-N
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Description

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine ring: The triazine ring can be synthesized by reacting cyanuric chloride with methanol under basic conditions to form 4,6-dimethoxy-1,3,5-triazine.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting 2-methylbenzenesulfonyl chloride with an amine derivative.

    Coupling reaction: The final step involves coupling the triazine derivative with the sulfonamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and triazine derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound.

    Hydrolysis: Products include sulfonic acid and triazine derivatives.

Scientific Research Applications

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Agriculture: The compound can be used as a precursor for the synthesis of herbicides or pesticides.

    Materials science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or proteins involved in bacterial growth or cancer cell proliferation. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
  • 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methylbenzenesulfonamide
  • 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethylbenzenesulfonamide

Uniqueness

The uniqueness of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O4S/c1-8-9(14)5-4-6-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFPOOXCMZWMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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